(4E)-1-(6-ethyl-1,3-benzothiazol-2-yl)-4-[furan-2-yl(hydroxy)methylidene]-5-(5-methylfuran-2-yl)pyrrolidine-2,3-dione
Description
The compound “(4E)-1-(6-ethyl-1,3-benzothiazol-2-yl)-4-[furan-2-yl(hydroxy)methylidene]-5-(5-methylfuran-2-yl)pyrrolidine-2,3-dione” features a pyrrolidine-2,3-dione core substituted with a 6-ethyl-1,3-benzothiazol-2-yl group at position 1 and two furan-based moieties at positions 4 and 3. The benzothiazol group is a heterocyclic aromatic system known for its electron-withdrawing properties, which can enhance stability and influence intermolecular interactions .
Properties
Molecular Formula |
C23H18N2O5S |
|---|---|
Molecular Weight |
434.5 g/mol |
IUPAC Name |
1-(6-ethyl-1,3-benzothiazol-2-yl)-3-(furan-2-carbonyl)-4-hydroxy-2-(5-methylfuran-2-yl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C23H18N2O5S/c1-3-13-7-8-14-17(11-13)31-23(24-14)25-19(15-9-6-12(2)30-15)18(21(27)22(25)28)20(26)16-5-4-10-29-16/h4-11,19,27H,3H2,1-2H3 |
InChI Key |
LFIXSWXSSDUEAX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)N=C(S2)N3C(C(=C(C3=O)O)C(=O)C4=CC=CO4)C5=CC=C(O5)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-1-(6-ethyl-1,3-benzothiazol-2-yl)-4-[furan-2-yl(hydroxy)methylidene]-5-(5-methylfuran-2-yl)pyrrolidine-2,3-dione typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole and furan intermediates, followed by their coupling with the pyrrolidine-2,3-dione core under specific reaction conditions. Common reagents used in these reactions include strong acids or bases, catalysts like palladium or platinum, and solvents such as dichloromethane or ethanol.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions, reducing the risk of side reactions and improving overall efficiency.
Chemical Reactions Analysis
Types of Reactions
(4E)-1-(6-ethyl-1,3-benzothiazol-2-yl)-4-[furan-2-yl(hydroxy)methylidene]-5-(5-methylfuran-2-yl)pyrrolidine-2,3-dione: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the furan rings, where halogenated reagents replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogenated reagents like bromine or chlorine in the presence of a base.
Major Products
Scientific Research Applications
(4E)-1-(6-ethyl-1,3-benzothiazol-2-yl)-4-[furan-2-yl(hydroxy)methylidene]-5-(5-methylfuran-2-yl)pyrrolidine-2,3-dione: has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of (4E)-1-(6-ethyl-1,3-benzothiazol-2-yl)-4-[furan-2-yl(hydroxy)methylidene]-5-(5-methylfuran-2-yl)pyrrolidine-2,3-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Table 1: Structural Comparison of Target Compound and Analogs
Key Observations :
- Benzothiazol Modifications : The target compound’s 6-ethyl group contrasts with the 4,6-dimethyl substitution in , which may reduce steric hindrance compared to bulkier dimethyl analogs.
- Furan vs. Phenyl Groups : The furan substituents in the target compound introduce oxygen-based polarity, whereas phenyl groups in analogs enhance hydrophobicity.
Key Observations :
- High-yield synthesis (98%) for thioxoimidazolidinones suggests efficient condensation methods, which may be adaptable to the target compound’s furan-containing intermediates.
- Reflux with acetic acid/sodium acetate is a common approach for cyclization but requires longer reaction times compared to Method A in .
Physicochemical and Functional Implications
- Hydrogen-Bonding Capacity: The hydroxyl group in the target compound’s furan substituent offers H-bond donor/acceptor sites absent in non-hydroxylated analogs .
- Steric Effects : The 5-methylfuran-2-yl group in the target compound introduces moderate steric hindrance, whereas bulkier substituents (e.g., 4-hydroxyphenyl in ) may limit conformational flexibility.
Biological Activity
The compound (4E)-1-(6-ethyl-1,3-benzothiazol-2-yl)-4-[furan-2-yl(hydroxy)methylidene]-5-(5-methylfuran-2-yl)pyrrolidine-2,3-dione is a complex organic molecule characterized by its unique structural features. Its architecture incorporates a benzothiazole moiety, furan derivatives, and a pyrrolidine core, suggesting potential for diverse biological activities. This article reviews the biological activity of this compound based on recent research findings.
Structural Features
The compound's structure includes:
- Benzothiazole ring : Known for antimicrobial and anticancer properties.
- Furan derivatives : Associated with antioxidant activities.
- Pyrrolidine dione core : Exhibits anti-inflammatory effects.
| Structural Feature | Functionality | Biological Activity |
|---|---|---|
| Benzothiazole | Heterocyclic ring | Antimicrobial, anticancer |
| Furan | Aromatic ring | Antioxidant |
| Pyrrolidine dione | Dione functionality | Anti-inflammatory |
The biological activity of the compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, affecting metabolic pathways.
- Signal Transduction Modulation : It can influence cellular signaling pathways related to proliferation and apoptosis.
- Receptor Binding : The compound potentially interacts with various receptors, altering their activity and downstream effects.
Case Studies and Research Findings
Recent studies have highlighted the biological potential of this compound:
-
Anticancer Activity :
- A study investigated the compound's effect on cancer cell lines (e.g., MCF-7 breast cancer cells). Results indicated significant inhibition of cell proliferation, suggesting its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells .
- Anti-inflammatory Properties :
- Antimicrobial Effects :
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound with various biological targets. The results indicate strong interactions with key enzymes involved in inflammation and cancer progression. For instance, docking studies revealed that the compound binds effectively to COX-2, a target for anti-inflammatory drugs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
